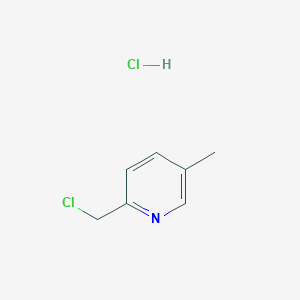

2-(Chloromethyl)-5-methylpyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXWQLSFICBOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632777 | |

| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-70-7 | |

| Record name | 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-5-methylpyridine Hydrochloride (CAS No. 106651-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-methylpyridine hydrochloride, with the Chemical Abstracts Service (CAS) number 106651-81-4, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides. This class of insecticides is valued for its high efficiency and systemic action in plants. The hydrochloride form of 2-(chloromethyl)-5-methylpyridine enhances its stability and handling properties, making it a preferred precursor in various synthetic routes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the manufacturing of agrochemicals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The compound is a solid at room temperature, typically appearing as a white to light yellow or pale brown crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 106651-81-4 | [3][4] |

| Molecular Formula | C₇H₉Cl₂N | [1][5] |

| Molecular Weight | 178.06 g/mol | [3][4][5] |

| Appearance | White to yellow or pale brown solid | [1][2][4] |

| Melting Point | 133-135 °C | [3][4] |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C under inert atmosphere | [4] |

| InChI Key | GVMVLNGLIOYALD-UHFFFAOYSA-N | [1] |

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR Spectrum | Data not available in the search results. |

| Mass Spectrum | Data not available in the search results. |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below are detailed experimental protocols for key synthetic steps.

Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

A common route to the core pyridine structure involves the direct chlorination of 3-methylpyridine.

Experimental Protocol:

-

A mixture of 3-methylpyridine, a suitable catalyst (e.g., a supported palladium chloride catalyst), and a carrier gas like nitrogen is prepared.[6]

-

The mixture is vaporized and introduced into a tubular reactor.[6]

-

Chlorine gas is simultaneously fed into the reactor.[6]

-

The chlorination reaction is carried out at an elevated temperature (e.g., 250-280°C).[6]

-

The product, 2-chloro-5-methylpyridine, is then isolated from the reaction mixture.

Chlorination of 2-Chloro-5-methylpyridine to 2-Chloro-5-(chloromethyl)pyridine

The subsequent chlorination of the methyl group is a critical step.

Experimental Protocol:

-

2-Chloro-5-methylpyridine is dissolved in a suitable solvent or used neat.

-

A chlorinating agent, such as chlorine gas, is introduced into the reaction mixture in the presence of a radical initiator or under UV light.

-

The reaction is typically carried out at a temperature between 50-60°C.

-

The reaction progress is monitored to prevent over-chlorination.

-

The resulting 2-chloro-5-(chloromethyl)pyridine is then purified.

Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt.

Experimental Protocol:

-

The purified 2-chloro-5-(chloromethyl)pyridine is dissolved in a suitable organic solvent.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an appropriate solvent is added.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Application in Neonicotinoid Synthesis: The Imidacloprid Pathway

The primary industrial application of this compound is as a key building block in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[7][8]

Reaction with N-nitro-imidazolidin-2-imine

The core of the imidacloprid synthesis is the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and N-nitro-imidazolidin-2-imine.[7][9][10]

Experimental Protocol for Imidacloprid Synthesis:

-

To a reaction vessel, add 2-chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine, a base such as potassium carbonate, and a suitable solvent like acetonitrile.[7]

-

The molar ratio of 2-chloro-5-(chloromethyl)pyridine to N-nitro-imidazolidin-2-imine is typically around 1:1 to 1:1.2.[10]

-

The reaction mixture is heated to reflux (approximately 80°C) and stirred for several hours.[7]

-

The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[7]

-

The filtrate is concentrated under reduced pressure to yield crude imidacloprid.[7]

-

The crude product is then purified by recrystallization from a suitable solvent system, such as isopropanol/water.[7]

Diagrams and Workflows

To visually represent the logical relationships in the synthesis process, the following diagrams are provided in the DOT language.

Caption: Synthetic pathway to this compound.

References

- 1. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]

- 2. A10226.06 [thermofisher.cn]

- 3. CAS # 106651-81-4, 2-Methyl-5-chloromethylpyridine hydrochloride, 5-Chloromethyl-2-methylpyridine hydrochloride, 3-Chloromethyl-6-methylpyridine hydrochloride - chemBlink [chemblink.com]

- 4. 2-Methyl-5-chloromethylpyridine hydrochloride | 106651-81-4 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 9. DE10151695B4 - Process for the preparation of imidacloprid - Google Patents [patents.google.com]

- 10. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of 2-(Chloromethyl)-5-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Chloromethyl)-5-methylpyridine hydrochloride. The information is compiled from various chemical and scientific data sources to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is a pyridine derivative with a chloromethyl group at the 2-position and a methyl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its stability and handling properties.

-

IUPAC Name: 2-(chloromethyl)-5-methylpyridine;hydrochloride

-

CAS Number: 71670-70-7

-

Molecular Formula: C₇H₉Cl₂N

-

Molecular Weight: 178.06 g/mol [1]

-

InChI Key: OXXWQLSFICBOMG-UHFFFAOYSA-N

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Physical Form | Off-white to light brown solid | [2] |

| Melting Point | 133-135 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane (for the free base). Quantitative data for the hydrochloride salt in various solvents is not readily available. | [3] |

Spectral Data

While specific spectra for this compound are not widely published, data for the closely related compound, 2-(Chloromethyl)pyridine hydrochloride, can provide valuable reference points for structural elucidation and quality analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of the related 2-(Chloromethyl)pyridine hydrochloride in CDCl₃ shows characteristic peaks for the pyridine ring protons and the chloromethyl protons. For this compound, one would expect to see additional signals corresponding to the methyl group protons.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Chloromethyl)pyridine hydrochloride exhibits characteristic absorption bands for C-H, C=N, and C-Cl bonds within the molecule. The spectrum for the 5-methyl derivative would show similar characteristic peaks.

-

Mass Spectrometry (MS): The mass spectrum of 2-(Chloromethyl)pyridine hydrochloride would show a molecular ion peak corresponding to the free base (2-(Chloromethyl)pyridine) and fragmentation patterns characteristic of the molecule's structure. For the 5-methyl derivative, the molecular ion peak would be shifted accordingly.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties. Below are generalized protocols for key experiments.

4.1. Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

4.2. Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the solid residue is weighed again.

-

The solubility is calculated in g/100 mL or other appropriate units.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides like Imidacloprid.[4] The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the construction of more complex molecules.

Logical Relationship: Synthesis of Neonicotinoid Insecticides

The following diagram illustrates a generalized synthetic pathway for neonicotinoid insecticides, where a chloromethylpyridine derivative is a crucial precursor.

Caption: Synthetic pathway of a neonicotinoid insecticide.

Experimental Workflow: Synthesis of Imidacloprid

The following diagram outlines the key steps in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide, starting from a related chloromethylpyridine precursor.

Caption: Experimental workflow for the synthesis of Imidacloprid.

References

- 1. CAS # 106651-81-4, 2-Methyl-5-chloromethylpyridine hydrochloride, 5-Chloromethyl-2-methylpyridine hydrochloride, 3-Chloromethyl-6-methylpyridine hydrochloride - chemBlink [chemblink.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

Technical Guide: 2-(Chloromethyl)-5-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methylpyridine hydrochloride, a key chemical intermediate in various synthetic processes. The document details its chemical and physical properties, experimental protocols for its synthesis, and its application in the development of pharmaceutical agents.

Core Compound Data

This compound is a substituted pyridine derivative recognized for its role as a versatile building block in organic synthesis. Its reactivity, primarily centered around the chloromethyl group, allows for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Weight | 178.06 g/mol (also reported as 178.0591 g/mol ) | [1] |

| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [1] |

| CAS Number | 71670-70-7, 106651-81-4 | [1][2] |

| Appearance | Solid, Off-white to light brown | |

| Melting Point | 120-122 °C | [3] |

| Storage Temperature | Refrigerator, Inert atmosphere | |

| Synonyms | 5-(chloromethyl)-2-methylpyridine hydrochloride, 2-Picolyl chloride hydrochloride | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Chlorination of (5-methylpyridin-2-yl)methanol

This method involves the direct chlorination of the corresponding alcohol using thionyl chloride.

Experimental Procedure:

-

Dissolve (5-methylpyridin-2-yl)methanol in thionyl chloride (SOCl₂). A typical solvent volume would be around 10 mL.

-

Heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 30 minutes, monitoring the reaction progress.

-

Upon completion, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Dry the resulting solid under vacuum to yield this compound as a white solid.[2]

A similar protocol for a related compound, 2-chloromethyl-pyridine hydrochloride, involves heating 2-methyl-pyridine with trichloroisocyanuric acid in chloroform, followed by treatment with dry hydrogen chloride to precipitate the product.[3]

Protocol 2: Multi-step Synthesis from 2-Methylpyridine

A more complex synthesis involves the oxidation of 2-methylpyridine followed by rearrangement and chlorination.

Workflow for Synthesis from 2-Methylpyridine:

Caption: Multi-step synthesis of this compound.

Application in Drug Development: Synthesis of Rupatadine

A structurally related isomer, 3-(Chloromethyl)-5-methylpyridine hydrochloride , is a crucial intermediate in the synthesis of Rupatadine, a second-generation antihistamine.[4][5][6] Rupatadine exhibits a dual mechanism of action, acting as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.

Synthetic Pathway to Rupatadine

The synthesis involves the alkylation of Desloratadine with 3-(Chloromethyl)-5-methylpyridine.

References

- 1. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. apicule.com [apicule.com]

- 5. Cas 1007089-84-0,3-(chloromethyl)-5-methylpyridine hydrochloride | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

Structure Elucidation of 2-(Chloromethyl)-5-methylpyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(Chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the synthetic route, detailed experimental protocols for its preparation and characterization, and an in-depth analysis of its spectroscopic data. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry, process development, and quality control in confirming the identity and purity of this important chemical entity.

Introduction

This compound is a substituted pyridine derivative of significant interest due to its utility as a versatile building block in organic synthesis. Its structural features, namely the reactive chloromethyl group and the pyridine ring, allow for a variety of subsequent chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and crop protection agents. Accurate and thorough characterization of this compound is paramount to ensure the integrity of downstream processes and the quality of final products. This guide details the necessary spectroscopic and analytical techniques for its complete structure elucidation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of (5-methylpyridin-2-yl)methanol with thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis

Materials:

-

(5-methylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a stirred solution of (5-methylpyridin-2-yl)methanol in a round-bottom flask, slowly add thionyl chloride (a molar excess, typically 2-3 equivalents) at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any volatile byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a solid.

-

Dry the purified product under vacuum.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, especially in its protonated hydrochloride form.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (position 6) | ~8.5 | Singlet | 1H |

| Pyridine-H (position 4) | ~7.8 | Doublet | 1H |

| Pyridine-H (position 3) | ~7.6 | Doublet | 1H |

| -CH₂Cl | ~4.8 | Singlet | 2H |

| -CH₃ | ~2.4 | Singlet | 3H |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and instrument frequency.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~152 |

| Pyridine-C6 | ~150 |

| Pyridine-C4 | ~138 |

| Pyridine-C5 | ~135 |

| Pyridine-C3 | ~125 |

| -CH₂Cl | ~45 |

| -CH₃ | ~18 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a sufficient number of scans for adequate signal intensity.

-

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyridinium) | 3200-2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N, C=C stretch (aromatic) | 1600-1450 | Strong |

| C-H bend (aliphatic) | 1450-1350 | Medium |

| C-N stretch | 1350-1000 | Medium |

| C-Cl stretch | 800-600 | Strong |

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the molecular ion of the free base (C₇H₈ClN) is expected.

Table 4: Predicted Mass Spectrometry Data for 2-(Chloromethyl)-5-methylpyridine

| Fragment | m/z | Interpretation |

| [M]⁺ | 141/143 | Molecular ion (presence of Cl isotope) |

| [M-Cl]⁺ | 106 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | 92 | Loss of the chloromethyl radical |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and deduce the fragmentation pathway.

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. By combining a reliable synthetic protocol with detailed analysis of NMR, FTIR, and mass spectrometry data, researchers can confidently confirm the identity and purity of this important chemical intermediate. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this compound.

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-(Chloromethyl)-5-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-(chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its synthesis, stability, and principal reactions, with a focus on nucleophilic substitution at the chloromethyl group. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering structured data, detailed experimental protocols, and visual representations of its chemical behavior.

Introduction

This compound is a heterocyclic organic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the presence of a reactive chloromethyl group attached to the pyridine ring, which allows for a variety of chemical transformations. The pyridine moiety itself is a common scaffold in many biologically active molecules. This guide will explore the fundamental aspects of its chemical reactivity, providing a technical foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base, 2-chloro-5-(chloromethyl)pyridine, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 99-108 °C (for 2-chloro-5-(chloromethyl)pyridine) | [4] |

| Solubility | Soluble in water. Insoluble in water (for 2-chloro-5-(chloromethyl)pyridine). | [5][6] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the chlorination of 2-hydroxymethyl-5-methylpyridine.

Synthesis via Chlorination of 2-Hydroxymethyl-5-methylpyridine

A prevalent synthetic strategy involves the conversion of the corresponding alcohol to the chloride using a chlorinating agent such as thionyl chloride.

References

- 1. This compound | C7H9Cl2N | CID 23313795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]

- 3. This compound | 71670-70-7 [amp.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

Spectroscopic Analysis of 2-(Chloromethyl)-5-methylpyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of data from closely related compounds and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen significantly influences the chemical shifts of the ring protons, causing them to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | d | ~8.0 |

| H-4 | ~7.6 | dd | ~8.0, 2.0 |

| H-6 | ~8.5 | d | ~2.0 |

| -CH₂Cl | ~4.8 | s | - |

| -CH₃ | ~2.4 | s | - |

| N-H | ~13-15 | br s | - |

Note: Predicted values are based on data for similar pyridine hydrochloride derivatives. The N-H proton signal is often broad and may be difficult to observe.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~128 |

| C-4 | ~140 |

| C-5 | ~138 |

| C-6 | ~150 |

| -CH₂Cl | ~45 |

| -CH₃ | ~18 |

Note: Predicted values based on additive rules and comparison with related structures.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic peaks corresponding to the aromatic ring, the alkyl halide, and, notably, the pyridinium ion.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2900-2800 | C-H stretch (aliphatic) |

| 2800-2400 | N⁺-H stretch (broad) |

| 1610-1580 | C=C and C=N stretch (aromatic ring) |

| 1500-1400 | C=C stretch (aromatic ring) |

| 800-700 | C-H out-of-plane bend (aromatic) |

| 750-650 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the molecular ion of the free base, 2-(chloromethyl)-5-methylpyridine, as the hydrochloride salt readily dissociates in the mass spectrometer.

Table 4: Mass Spectrometry Data (Predicted for the Free Base, C₇H₈ClN)

| m/z | Interpretation |

| 141/143 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 106 | [M - Cl]⁺ |

| 91 | [M - CH₂Cl]⁺ (Tropylium-like ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

-

Data is typically acquired over 16-64 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after dissolution in a suitable solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

A Technical Guide to the Solubility of 2-(Chloromethyl)-5-methylpyridine Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for 2-(Chloromethyl)-5-methylpyridine hydrochloride in a range of organic solvents is limited. This guide, therefore, provides a comprehensive overview of the principles governing its likely solubility characteristics and outlines the established experimental protocols for determining such data.

Introduction

This compound is a heterocyclic organic compound of interest in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation development, and drug delivery. As an amine hydrochloride salt, its solubility is governed by its ionic nature and the properties of the solvent. This document serves as a technical resource, detailing the theoretical considerations and practical methodologies for assessing the solubility of this compound.

Theoretical Principles of Solubility

The solubility of this compound, a salt, in organic solvents is influenced by several key factors. The primary principle is "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2]

-

Polarity: this compound is a polar, ionic compound. Therefore, it is expected to have higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

-

Solvent Type:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and can solvate both the cation (the pyridinium ion) and the anion (chloride), leading to potentially higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments and can solvate the cation, but are less effective at solvating the chloride anion. Solubility is expected to be moderate.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and are generally poor solvents for ionic salts. Solubility is expected to be very low.

-

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1]

-

Common Ion Effect: The presence of a common ion (e.g., chloride from another source) in the solvent can suppress the dissolution of the salt, thereby reducing its solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile, etc.)

-

Thermostatically controlled shaker or agitator

-

Vials or flasks with secure caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials. The term "excess" ensures that a saturated solution is achieved, with undissolved solid remaining.[3]

-

Solvent Addition: A precise volume of the chosen organic solvent is added to each vial.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3][4] The time required for equilibration should be established by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]

-

Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn and immediately filtered through a syringe filter to remove any suspended solid particles.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[5]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. The following table serves as a template for how such data should be structured.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | Polar Protic | 25 | Data Point 1 | Data Point 1 | Shake-Flask |

| Ethanol | Polar Protic | 25 | Data Point 2 | Data Point 2 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | Data Point 3 | Data Point 3 | Shake-Flask |

| Acetone | Polar Aprotic | 25 | Data Point 4 | Data Point 4 | Shake-Flask |

| Dichloromethane | Nonpolar | 25 | Data Point 5 | Data Point 5 | Shake-Flask |

| Toluene | Nonpolar | 25 | Data Point 6 | Data Point 6 | Shake-Flask |

| Hexane | Nonpolar | 25 | Data Point 7 | Data Point 7 | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Technical Guide: Stability and Storage of 2-(Chloromethyl)-5-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)-5-methylpyridine hydrochloride. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes qualitative information from safety data sheets and outlines a detailed, best-practice experimental protocol for conducting forced degradation studies. This guide is intended to inform researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound, which is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a reactive chloromethyl group makes it a valuable building block in organic synthesis but also susceptible to degradation.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | N/A |

| Molecular Weight | 178.06 g/mol | N/A |

| Appearance | White to off-white or pale brown solid (crystals or powder) | N/A |

| Solubility | Soluble in water and ethanol | N/A |

Stability Profile

This compound is generally stable under recommended storage conditions. However, its stability is influenced by several factors, including moisture, heat, light, and pH. The primary degradation pathways are anticipated to be hydrolysis and oxidation due to the reactive chloromethyl group.

Qualitative Stability Assessment

Based on available safety and technical data sheets, the compound is:

-

Hygroscopic: It can absorb moisture from the air, which can lead to hydrolysis.

-

Sensitive to Heat: Elevated temperatures can accelerate degradation.

-

Reactive towards Nucleophiles: The chloromethyl group is susceptible to nucleophilic attack.

-

Incompatible with Strong Bases and Oxidizing Agents: Contact with these substances should be avoided.[1]

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure and information on similar compounds. The primary pathways are likely hydrolysis and oxidation.

Caption: Proposed degradation pathway for this compound.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Atmosphere | Keep container tightly closed and, for long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | To protect from moisture and atmospheric oxygen, preventing hydrolysis and oxidation. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Incompatibilities | Segregate from strong bases, oxidizing agents, and metals such as mild and galvanized steel. | To avoid chemical reactions that can lead to degradation or hazardous situations.[1] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To prevent inhalation and skin contact. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol is a general guideline and should be adapted based on specific laboratory capabilities and regulatory requirements.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), Deionized water, Acetonitrile (HPLC grade), and appropriate buffers.

-

Equipment: HPLC with a UV/PDA detector, LC-MS for peak identification, pH meter, calibrated oven, photostability chamber, and analytical balance.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Keep the stock solution in a controlled temperature oven at 80°C.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stressed solution at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize the solution before dilution.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use LC-MS to identify the mass of the degradation products to help in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Conclusion

While this compound is stable under controlled conditions, its reactivity necessitates careful storage and handling to prevent degradation. The primary concerns are exposure to moisture, heat, and incompatible substances. The provided experimental protocol for a forced degradation study offers a robust framework for researchers to determine the intrinsic stability of the compound, identify potential degradants, and develop a stability-indicating analytical method, which are crucial steps in the drug development process.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Chloromethyl)-5-methylpyridine Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-methylpyridine hydrochloride is a versatile bifunctional reagent of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its reactivity is primarily centered around the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in various organic transformations. It details the core principles of its reactivity, presents quantitative data from key reactions, outlines experimental protocols, and provides visualizations of reaction pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action of this compound in organic reactions is nucleophilic substitution , predominantly following an SN2 (Substitution Nucleophilic Bimolecular) pathway. The hydrochloride salt form ensures stability and enhances the compound's shelf-life. In a typical reaction, a base is required to neutralize the hydrochloride and liberate the free base of 2-(chloromethyl)-5-methylpyridine. The free pyridine nitrogen can then participate in the reaction, although the primary site of reactivity is the benzylic carbon of the chloromethyl group.

The electron-withdrawing nature of the pyridine ring, particularly with the nitrogen at the 2-position, enhances the electrophilicity of the methylene carbon in the chloromethyl group. This makes it highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, further facilitating the substitution reaction.

The general mechanism can be depicted as follows:

Figure 1: General mechanism of nucleophilic substitution involving this compound.

Reactions with Nucleophiles

The versatility of this compound as a synthetic building block stems from its reactivity with a diverse array of nucleophiles.

N-Alkylation: Reactions with Amines

The reaction of 2-(chloromethyl)-5-methylpyridine with primary and secondary amines is a cornerstone of its application, leading to the formation of various aminomethylpyridine derivatives which are prevalent in many biologically active molecules.[1] This reaction typically requires a base to neutralize the liberated HCl.

A notable application of a related compound, 2-chloro-5-(chloromethyl)pyridine, is in the synthesis of the neonicotinoid insecticide Imidacloprid.[2][3][4][5][6] In this synthesis, it reacts with 2-nitroiminoimidazolidine in the presence of a base.[2][3][5][6]

Table 1: N-Alkylation Reaction Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Nitroiminoimidazolidine | NaOH | Dimethylformamide | 45-60 | 4 | - | [2] |

| 2-Nitroiminoimidazolidine | Alkali Carbonate | Organic Solvent | Reflux | - | >92 | [3][4] |

| 7-Chloro-1,5-benzodiazepine-2,4-dione | NaOH | - | - | - | 74 |

O-Alkylation: Reactions with Alcohols and Phenols

In the presence of a suitable base, this compound reacts with alcohols and phenols to form the corresponding ethers. The base deprotonates the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride ion.

Table 2: O-Alkylation Reaction Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-tert-Butylcalix[6]arene | - | - | - | - | - | |

| Calix[5]arenes | - | - | - | - | - |

S-Alkylation: Reactions with Thiols

Thiols, being excellent nucleophiles, readily react with this compound to yield thioethers. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.

A related application is in the synthesis of the proton pump inhibitor Tenatoprazole, which involves the coupling of a substituted pyridine methylsulfinyl derivative with an imidazopyridine moiety.[7][8]

Table 3: S-Alkylation Reaction Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Imidazo[4,5-b]pyridine-thiol | - | - | - | - | - |

Note: Specific quantitative data for the reaction of this compound with simple thiols was not found in the provided search results. The Tenatoprazole synthesis is a more complex example of C-S bond formation involving a related pyridine derivative.

Experimental Protocols

General Protocol for N-Alkylation of an Amine

This protocol is a general guideline and may require optimization based on the specific amine used.

Figure 2: General experimental workflow for the N-alkylation of an amine with this compound.

Synthesis of Imidacloprid using 2-Chloro-5-(chloromethyl)pyridine

This protocol describes a specific industrial application of a closely related starting material.

Table 4: Experimental Protocol for Imidacloprid Synthesis

| Step | Procedure |

| 1 | Charge a reactor with 2-nitroiminoimidazolidine and an aprotic solvent (e.g., dimethylformamide). |

| 2 | Add an alkali metal hydroxide (e.g., NaOH) to the mixture. |

| 3 | Heat the reaction mixture to 45-60 °C with stirring. |

| 4 | Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in the same solvent over several hours. |

| 5 | Maintain the temperature and stirring for an additional period to ensure complete reaction. |

| 6 | Upon completion, filter the reaction mixture to remove the inorganic salt byproduct. |

| 7 | The product, Imidacloprid, can be isolated from the filtrate by crystallization or other purification methods. |

Mandatory Visualizations

Figure 3: Reaction pathways of 2-(Chloromethyl)-5-methylpyridine with various nucleophiles.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its core mechanism of action revolves around the SN2 displacement of the chloride from the chloromethyl group by a diverse range of nucleophiles. This reactivity has been successfully exploited in the synthesis of numerous important molecules in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and clear visualizations, to aid researchers in harnessing the synthetic potential of this important reagent. A thorough understanding of its reactivity profile is crucial for the efficient design and execution of synthetic routes for novel chemical entities.

References

- 1. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]

- 2. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 4. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]

- 5. DE10151695A1 - Process for the preparation of imidacloprid - Google Patents [patents.google.com]

- 6. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

The Role of 2-(Chloromethyl)-5-methylpyridine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the synthesis of the core compound, present a detailed case study on the synthesis of bioactive agents from a closely related analog, provide experimental protocols, and summarize key quantitative data.

Synthesis of the Core Intermediate

2-(Chloromethyl)-5-methylpyridine hydrochloride can be synthesized from (5-methylpyridin-2-yl)methanol. In a typical procedure, a solution of (5-methylpyridin-2-yl)methanol in thionyl chloride (SOCl₂) is refluxed for approximately 30 minutes. Following the reaction, the mixture is concentrated and dried under vacuum to yield this compound as a white solid with a reported yield of 91.3%.[1]

Case Study: Synthesis of Bioactive Hydrazone Derivatives from 2-Chloro-5-(chloromethyl)pyridine

A notable example demonstrating the utility of this class of compounds is the synthesis of novel hydrazone derivatives from the closely related analog, 2-chloro-5-(chloromethyl)pyridine. This study highlights a pathway to compounds with potential antimicrobial and antimalarial activities.[2]

The overall synthetic workflow involves a two-step process. First, 2-chloro-5-(chloromethyl)pyridine is reacted with hydrazine hydrate to form the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate is then reacted with a series of aromatic aldehydes to produce the final hydrazone compounds.[2]

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine

A detailed experimental protocol for this step was not provided in the searched literature.

Step 2: General procedure for the synthesis of novel derivatives of 2-chloro-5-(hydrazinylmethyl)pyridine by flow reactor

This synthesis was conducted using a flow reactor module.[2]

-

Pump 1: A 50% solution of 2-chloro-5-(hydrazinylmethyl)pyridine was fed into the reactor at a rate of 1.772 mL/min.

-

Pump 2: A 50% solution of the respective aromatic aldehyde and acetic acid was fed through a second line at a rate of 1.428 mL/min at 30 °C.

-

The flow rate was adjusted to a mole ratio of 1:1:0.14 (2-chloro-5-(hydrazinylmethyl)pyridine : aromatic aldehyde : acetic acid).

-

The reaction completion was monitored by thin-layer chromatography (TLC).

-

The reaction mixture was collected for 5 minutes and quenched in cold water, followed by filtration to obtain the final solid product.[2]

Data Presentation

Table 1: Synthesis of 2-chloro-5-((2-(aryl)hydrazinyl)methyl)pyridine Derivatives

| Compound ID | Aromatic Aldehyde | Yield (%) |

| 5a | 4-nitrobenzaldehyde | 90 |

| 5b | 4-chlorobenzaldehyde | 85 |

| 5c | 4-fluorobenzaldehyde | 88 |

| 5d | 4-hydroxybenzaldehyde | 82 |

| 5e | 2-hydroxybenzaldehyde | 84 |

Data extracted from a study on 2-chloro-5-(chloromethyl)pyridine derivatives.[2]

Table 2: In Vitro Antimalarial Activity of Synthesized Hydrazone Derivatives

| Compound ID | IC₅₀ (µg/mL) |

| 5a | 1.24 |

| 5b | 0.52 |

| 5c | 0.48 |

| 5d | 1.76 |

| 5e | 0.98 |

| Quinine | 0.60 |

| Chloroquine | 0.85 |

IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. Data extracted from a study on 2-chloro-5-(chloromethyl)pyridine derivatives.[2]

Table 3: In Vitro Antimicrobial Activity of Synthesized Hydrazone Derivatives (Zone of Inhibition in mm)

| Compound ID | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger | A. clavatus |

| 5a | 10 | 11 | 12 | 11 | 18 | 16 | 15 |

| 5b | 14 | 15 | 16 | 12 | 14 | 12 | 13 |

| 5c | 12 | 13 | 17 | 15 | 15 | 13 | 12 |

| 5d | 16 | 12 | 14 | 13 | 17 | 15 | 14 |

| 5e | 11 | 10 | 16 | 11 | 13 | 14 | 12 |

Data extracted from a study on 2-chloro-5-(chloromethyl)pyridine derivatives.[2]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for hydrazone derivatives.

Logical Relationship in Drug Discovery

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

This compound and its analogs are valuable building blocks in medicinal chemistry. The reactive chloromethyl group allows for versatile synthetic modifications, leading to the generation of diverse compound libraries for drug discovery. The case study on the synthesis of hydrazone derivatives from a close analog demonstrates a clear pathway to novel compounds with promising antimicrobial and antimalarial activities. Further exploration of derivatives synthesized from this compound could yield novel therapeutic agents for a range of diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug development.

References

The Pivotal Role of 2-(Chloromethyl)-5-methylpyridine Hydrochloride in Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant applications of 2-(Chloromethyl)-5-methylpyridine hydrochloride and its closely related analogue, 2-chloro-5-(chloromethyl)pyridine, as a cornerstone intermediate in the synthesis of potent neonicotinoid insecticides. This document provides a comprehensive overview of its utility, detailed experimental protocols for the synthesis of key agrochemicals, quantitative data on their efficacy, and a visualization of the underlying biochemical pathways.

Introduction: A Key Building Block for Crop Protection

This compound is a heterocyclic organic compound that has emerged as a critical precursor in the agrochemical industry.[1] Its reactive chloromethyl group makes it an ideal starting material for the synthesis of a range of commercial insecticides, most notably those belonging to the neonicotinoid class.[2] Neonicotinoids are neuro-active insecticides that are highly effective against a broad spectrum of sucking insects, such as aphids, whiteflies, and termites.[3] This guide will focus on the synthesis of two prominent neonicotinoid insecticides, Imidacloprid and Acetamiprid, highlighting the indispensable role of this compound.

Synthetic Applications in Agrochemicals

The primary application of this compound in the agrochemical sector is as a key intermediate for the production of neonicotinoid insecticides. Its structural analogue, 2-chloro-5-(chloromethyl)pyridine, is also widely used and can be synthesized from this compound. These compounds provide the essential pyridinylmethyl moiety that is characteristic of many neonicotinoids.

Synthesis of Imidacloprid

Imidacloprid is a systemic insecticide that is widely used for pest control in agriculture. The synthesis of Imidacloprid from 2-chloro-5-(chloromethyl)pyridine is a well-established industrial process.[4] The key reaction involves the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.

Synthesis of Acetamiprid

Acetamiprid is another significant neonicotinoid insecticide effective against a wide range of pests, particularly in horticulture and fruit cultivation. The synthesis of Acetamiprid involves a two-step process starting from 2-chloro-5-(chloromethyl)pyridine. The first step is an amination reaction with monomethylamine to form N-(6-chloro-3-picolyl)methylamine.[5][6][7] This intermediate is then condensed with an N-cyanoethanimidoate to yield Acetamiprid.[7]

Quantitative Data

The efficacy and synthetic efficiency of agrochemicals derived from this compound are critical for their commercial viability. The following tables summarize key quantitative data related to the synthesis and biological activity of Imidacloprid and Acetamiprid.

Table 1: Synthesis Yields of Neonicotinoid Insecticides

| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

| 2-chloro-5-chloromethylpyridine | 2-chloro-2-chloromethyl-4-cyano-butanal | Solid phosgene | Toluene | 97 | [8] |

| Imidacloprid | 2-chloro-5-(chloromethyl)pyridine, N-(2-chloro-5-pyridylmethyl)ethylenediamine | Dimethyl N-nitroimidodithiocarbonate | Dichloromethane | 80 | [9] |

| Acetamiprid | N-(6-chloro-3-pyridylmethyl)methylamine, cyanaoethyl methacrylate | - | Ethanol | 96.6 | [6] |

| Acetamiprid | 2-chloro-5-chloromethylpyridine intermediate | - | - | 95 | [3][8] |

Table 2: Acute Contact Toxicity (LD50) of Imidacloprid and Acetamiprid against Various Insect Species

| Insecticide | Insect Species | LD50 | Reference |

| Imidacloprid | Honey Bee (Apis mellifera) | 18 ng/bee | [10] |

| Acetamiprid | Honey Bee (Apis mellifera) | 7.1 µ g/bee | [10] |

Note: Lower LD50 values indicate higher toxicity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Imidacloprid and Acetamiprid, derived from established literature.

Synthesis of Imidacloprid from 2-chloro-5-(chloromethyl)pyridine

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

N-nitro-imidazolidin-2-imine

-

Potassium carbonate

-

Acetonitrile

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, magnetic stirrer, heating mantle)

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

-

The crude product can be purified by recrystallization from ethanol.[9]

Synthesis of Acetamiprid from 2-chloro-5-(chloromethyl)pyridine

This synthesis proceeds in two main steps:

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

40% aqueous methylamine solution

-

Acetonitrile

-

Sodium hydrogen carbonate

-

Sodium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, add 200 ml of acetonitrile and 36 g of 40% aqueous methylamine solution.[11]

-

Over a period of 1 hour at room temperature, add a mixture of 15.05 g of 2-chloro-5-(chloromethyl)pyridine and 50 ml of acetonitrile dropwise to the methylamine solution.[11]

-

Stir the resulting mixture for an additional 90 minutes.[11]

-

Concentrate the reaction mixture under reduced pressure.[11]

-

Dilute the residue with 100 ml of water and neutralize with sodium hydrogen carbonate.[11]

-

Saturate the aqueous solution with sodium chloride and extract with dichloromethane (2 x 200 ml).[11]

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield N-(6-chloro-3-pyridylmethyl)methylamine.[11]

Step 2: Synthesis of Acetamiprid

Materials:

-

N-(6-chloro-3-pyridylmethyl)methylamine

-

Ethyl N-cyanoethanimideate (or similar cyano-containing reagent)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a suitable reactor, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (157.5g) in ethanol (100g).[6]

-

Add ethyl N-cyanoethanimideate (112g) to the solution.[6]

-

Heat the mixture to 65°C and maintain this temperature for 6-7 hours.[6][7]

-

After the reaction is complete, cool the mixture to 0°C to induce crystallization.[6]

-

Filter the solid product, wash with a saturated salt solution, and dry to obtain Acetamiprid.[6]

Visualizations

The following diagrams illustrate key pathways and workflows related to the agrochemicals discussed.

Caption: Experimental workflow for the synthesis of Imidacloprid.

Caption: Experimental workflow for the synthesis of Acetamiprid.

References

- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 5. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 7. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]

- 11. prepchem.com [prepchem.com]

A Technical Guide to 2-(Chloromethyl)-5-methylpyridine Hydrochloride: A Versatile Building Block in Synthetic Chemistry

Abstract: This document provides a comprehensive technical overview of 2-(Chloromethyl)-5-methylpyridine hydrochloride, a pivotal heterocyclic building block in modern organic synthesis. Esteemed for its role in the construction of complex molecular architectures, this guide details its physicochemical properties, core reactivity, and synthetic utility. We present its applications in the development of pharmaceutical agents and agrochemicals, supported by illustrative experimental protocols and reaction data. Furthermore, this guide outlines the mechanisms of action for drugs derived from similar pyridine scaffolds, such as the COX-2 inhibitor Etoricoxib and the HIV-1 reverse transcriptase inhibitor Nevirapine. Safety, handling, and storage protocols are also summarized to ensure its proper use in a research and development setting.

Introduction

This compound is a substituted pyridine derivative that serves as a highly valuable intermediate in synthetic chemistry. Its significance lies in the reactive chloromethyl group attached to the 5-methylpyridine core, which allows for the facile introduction of the (5-methylpyridin-2-yl)methyl moiety into a wide range of target molecules. This functionality is a key structural feature in numerous biologically active compounds, making this building block particularly relevant to researchers, scientists, and professionals in drug development and agrochemical synthesis.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental design.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 71670-70-7 | [2][3] |

| Molecular Formula | C₇H₉Cl₂N | [4] |

| Molecular Weight | 178.06 g/mol | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 133-135 °C | [5] |

| Purity | ≥98% | [4] |

| Synonyms | 5-(Chloromethyl)-2-methylpyridine hydrochloride, 3-(Chloromethyl)-6-methylpyridine hydrochloride | [4] |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the reagent. The compound is classified as hazardous and requires careful management.[6]

| Parameter | Guideline | Reference(s) |

| Hazard Statements | H302: Harmful if swallowedH314/H315: Causes severe skin burns and irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [7][8] |

| Precautionary Measures | Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | [7][9] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Store under an inert atmosphere (e.g., Argon). | [7] |

| Incompatible Materials | Strong bases, alkalis, oxidizing agents, acids, mild steel, and zinc. | [6][10] |

| First Aid | Skin: Wash immediately with plenty of soap and water.Eyes: Bathe with running water for 15 minutes.Ingestion: Do not induce vomiting; wash out mouth with water and seek immediate medical attention. | [7] |

Chemical Reactivity and Synthesis

The synthetic utility of this compound is primarily dictated by the reactivity of its chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The key chemical transformation involving this building block is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). The reaction typically proceeds via a concerted bimolecular (Sₙ2) mechanism, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond.[1][11][12] The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the carbon center, facilitating this reaction.[13]

Synthesis of the Building Block

Several synthetic routes to chloromethylpyridine derivatives have been established. One common strategy involves the transformation of the corresponding methylpyridine. A representative multi-step synthesis starts from 2-methylpyridine (2-picoline), proceeds through an N-oxide intermediate, followed by rearrangement, hydrolysis, and final chlorination with an agent like thionyl chloride (SOCl₂) to yield the desired hydrochloride salt.[14]

References

- 1. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 71670-70-7 [amp.chemicalbook.com]

- 4. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Reactivity of Pyridine-Based Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction